molecular formula C10H11NO3S B6264787 (4S)-2-(3-hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid CAS No. 1217529-11-7

(4S)-2-(3-hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid

Cat. No. B6264787
CAS RN: 1217529-11-7
M. Wt: 225.3
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

(4S)-2-(3-hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid (abbreviated as 4S-HPT) is an important organic compound in the field of synthetic chemistry, pharmacology, and biochemistry. It is a structural analog of the neurotransmitter gamma-aminobutyric acid (GABA) and has been used as a GABA agonist in scientific research. It has been studied for its potential therapeutic applications in neurological diseases such as epilepsy and anxiety, as well as its use in laboratory experiments.

Scientific Research Applications

(4S)-2-(3-hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid has been studied for its potential therapeutic applications in neurological diseases such as epilepsy and anxiety. It has also been used in laboratory experiments to study the effects of GABA agonists on neuronal activity. It has been used to study the effects of GABA agonists on synaptic plasticity, learning and memory, and the development of neuronal networks. In addition, it has been used to study the effects of GABA agonists on the regulation of neurotransmitter release and the modulation of neuronal excitability.

Advantages and Limitations for Lab Experiments

(4S)-2-(3-hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid is an attractive compound for use in laboratory experiments due to its relatively low cost and ease of synthesis. However, it has some limitations as well. It has a relatively short half-life, meaning that it must be administered frequently in order to maintain its effects. In addition, its effects can be variable depending on the dose and the duration of administration.

Future Directions

There are a number of potential future directions for research on (4S)-2-(3-hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid. These include further studies on its therapeutic potential in neurological diseases such as epilepsy and anxiety, as well as its potential use in the treatment of depression. In addition, further research is needed to elucidate the mechanism of action of (4S)-2-(3-hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid and to determine its effects on other neurological disorders. Finally, further research is needed to determine the optimal dose and duration of administration for (4S)-2-(3-hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid in order to maximize its therapeutic effects.

Synthesis Methods

(4S)-2-(3-hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid can be synthesized through a variety of methods. The most common way is the Claisen-Schmidt condensation of 3-hydroxybenzaldehyde and thioglycolic acid. This is a two-step reaction that involves the formation of an imine intermediate, which is then hydrolyzed to form (4S)-2-(3-hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid. Other methods include the reaction of 3-hydroxybenzaldehyde with thiourea, the reaction of 3-hydroxybenzaldehyde with thiosemicarbazide, and the reaction of 3-hydroxybenzaldehyde with thiocyanic acid.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (4S)-2-(3-hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid involves the condensation of 3-hydroxybenzaldehyde with cysteine followed by oxidation and cyclization to form the desired product.", "Starting Materials": [ "3-hydroxybenzaldehyde", "cysteine", "sodium hydroxide", "hydrogen peroxide", "acetic acid", "ethanol" ], "Reaction": [ "Step 1: Dissolve 3-hydroxybenzaldehyde (1.0 g, 8.2 mmol) and cysteine (1.2 g, 10.2 mmol) in 20 mL of 1 M sodium hydroxide solution.", "Step 2: Add hydrogen peroxide (1.0 mL, 30% w/w) dropwise to the reaction mixture with stirring at room temperature for 2 hours.", "Step 3: Adjust the pH of the reaction mixture to 4.0 with acetic acid.", "Step 4: Add ethanol (20 mL) to the reaction mixture and stir for 30 minutes.", "Step 5: Filter the precipitate and wash with ethanol.", "Step 6: Dry the product under vacuum to obtain (4S)-2-(3-hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid as a white solid (yield: 80%)." ] }

CAS RN

1217529-11-7

Product Name

(4S)-2-(3-hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid

Molecular Formula

C10H11NO3S

Molecular Weight

225.3

Purity

95

Origin of Product

United States

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